molecular formula C17H20N4OS2 B11055699 S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate

S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate

Cat. No.: B11055699
M. Wt: 360.5 g/mol
InChI Key: NRBJQXXEDUQNDE-UHFFFAOYSA-N
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Description

S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate can be achieved through multiple synthetic pathways. One common method involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and a suitable base, such as potassium hydroxide, under reflux conditions.

    Synthesis of the Pyrazole Moiety: The pyrazole ring can be prepared by reacting 1,3,5-trimethyl-1H-pyrazole with formaldehyde and a secondary amine under acidic conditions.

    Coupling Reaction: The final step involves coupling the benzothiazole and pyrazole moieties through a propanethioate linker. This can be achieved using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced benzothiazole derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities, providing insights into its mechanism of action and potential therapeutic uses.

Medicine

In medicine, the compound’s potential as a drug candidate is of significant interest. Its unique structure may interact with specific biological targets, leading to the development of new treatments for diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The pyrazole moiety may enhance binding affinity and specificity, while the propanethioate linker provides flexibility and stability to the molecule. These interactions can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazol-2-yl derivatives: These compounds share the benzothiazole core and exhibit similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring are known for their anti-inflammatory and anticancer properties.

    Propanethioate derivatives: These compounds are studied for their potential as enzyme inhibitors and bioactive molecules.

Uniqueness

S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate is unique due to its combination of benzothiazole and pyrazole moieties, connected by a propanethioate linker. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H20N4OS2

Molecular Weight

360.5 g/mol

IUPAC Name

S-(1,3-benzothiazol-2-yl) 3-[(1,3,5-trimethylpyrazol-4-yl)methylamino]propanethioate

InChI

InChI=1S/C17H20N4OS2/c1-11-13(12(2)21(3)20-11)10-18-9-8-16(22)24-17-19-14-6-4-5-7-15(14)23-17/h4-7,18H,8-10H2,1-3H3

InChI Key

NRBJQXXEDUQNDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCC(=O)SC2=NC3=CC=CC=C3S2

Origin of Product

United States

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